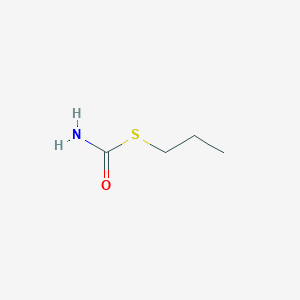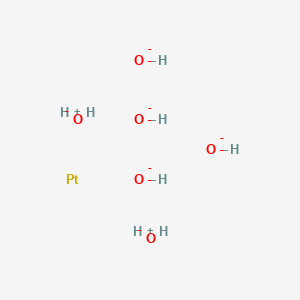
Platinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinic acid, also known as hexachlorothis compound, is an inorganic compound with the chemical formula [H₃O]₂PtCl₆ₓ (0 ≤ x ≤ 6). It is a red solid and serves as an important commercial source of platinum, typically found in an aqueous solution. This compound is highly hygroscopic and is often used in various chemical processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platinic acid is commonly prepared by dissolving platinum in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] The resulting orange/red solution can be evaporated to produce brownish-red crystals of this compound .
Industrial Production Methods: In industrial settings, this compound can also be produced by exposing an aqueous suspension of platinum particles to chlorine gas or through electrolysis. These methods are often preferred to avoid nitrogen contamination that can occur with the aqua regia route .
Analyse Chemischer Reaktionen
Types of Reactions: Platinic acid undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to platinum metal using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions typically involve strong oxidizing agents.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various ligands can be introduced under controlled conditions to replace chloride ions.
Major Products:
Oxidation: Products depend on the specific reaction conditions and reagents used.
Reduction: The primary product is platinum metal.
Substitution: Products vary based on the ligands introduced.
Wissenschaftliche Forschungsanwendungen
Platinic acid has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for platinum-based catalysts, which are essential in various catalytic processes.
Biology: this compound is employed in the synthesis of platinum nanoparticles, which have applications in biological imaging and drug delivery.
Medicine: Platinum-based compounds derived from this compound are used in chemotherapy for cancer treatment.
Industry: It is used in the production of high-purity platinum and in the manufacture of electronic components .
Wirkmechanismus
The mechanism of action of platinic acid primarily involves its ability to serve as a precursor for platinum-based catalysts. These catalysts exhibit exceptional activity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Hexachloropalladic acid: Similar in structure and reactivity but contains palladium instead of platinum.
Potassium hexachloroplatinate: A salt of platinic acid with potassium ions.
Ammonium hexachloroplatinate: A salt of this compound with ammonium ions.
Uniqueness: this compound is unique due to its high hygroscopicity and its role as a versatile precursor for various platinum-based compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and material science .
Eigenschaften
Molekularformel |
H8O6Pt-4 |
|---|---|
Molekulargewicht |
299.14 g/mol |
IUPAC-Name |
hydron;platinum;hexahydroxide |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p-4 |
InChI-Schlüssel |
BYFKUSIUMUEWCM-UHFFFAOYSA-J |
Kanonische SMILES |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


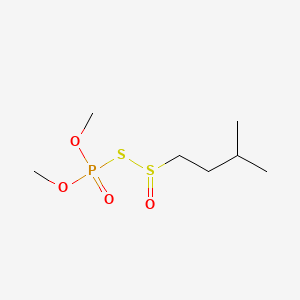
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
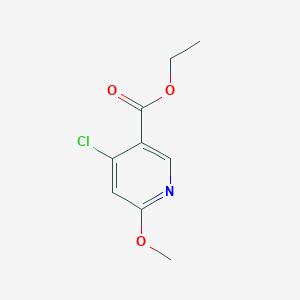
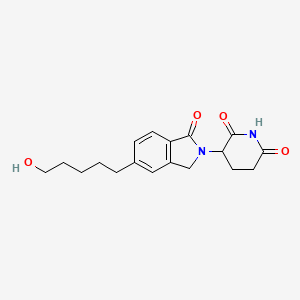
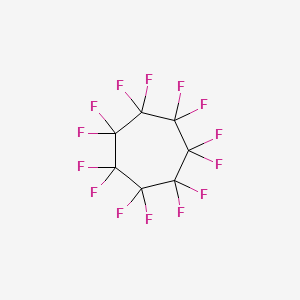
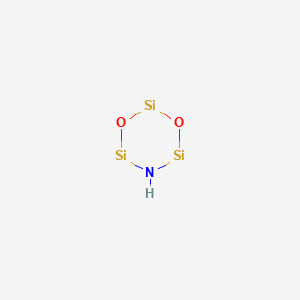
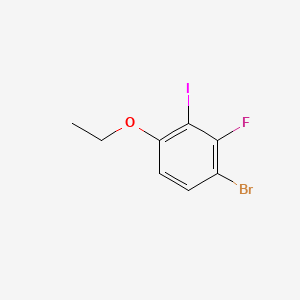
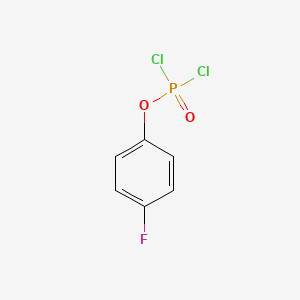
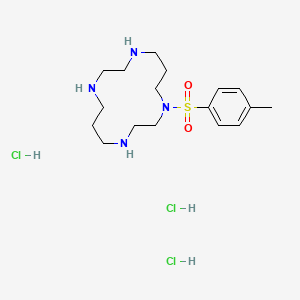
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
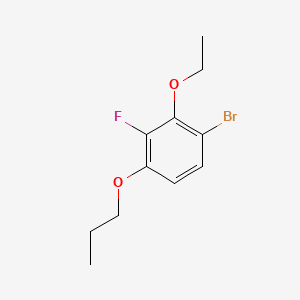
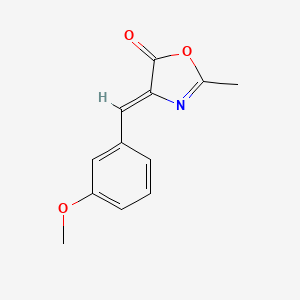
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
